molecular formula C13H19NO B086232 N,N-Dipropylbenzamide CAS No. 14657-86-4

N,N-Dipropylbenzamide

Cat. No.: B086232
CAS No.: 14657-86-4
M. Wt: 205.3 g/mol
InChI Key: XDIWDRFZCSZPTO-UHFFFAOYSA-N
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Description

N,N-Dipropylbenzamide is an organic compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.2961 g/mol . It is also known as dipropylbenzamide. This compound is part of the benzamide family, which is characterized by the presence of a benzene ring attached to an amide group.

Preparation Methods

N,N-Dipropylbenzamide can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄) . This method is considered green, rapid, mild, and highly efficient. The reaction conditions involve the use of ultrasonic irradiation, which enhances the reaction rate and yield. Industrial production methods typically involve similar condensation reactions but may use different catalysts and reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

N,N-Dipropylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: this compound can undergo substitution reactions, particularly at the benzene ring, where substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of benzamide, N,N-dipropyl- involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides, including benzamide, N,N-dipropyl-, have been shown to induce apoptosis in cancer cells by activating the caspase cascade and releasing cytochrome c into the cytosol . This process involves the activation of caspase-9 and the inhibition of anti-apoptotic proteins like Bcl-2.

Comparison with Similar Compounds

N,N-Dipropylbenzamide can be compared with other similar compounds such as:

    Benzamide: The parent compound with a simpler structure.

    N,N-Dimethylbenzamide: A similar compound with methyl groups instead of propyl groups.

    N,N-Diethylbenzamide: Another similar compound with ethyl groups. The uniqueness of benzamide, N,N-dipropyl- lies in its specific substituents (propyl groups), which can influence its chemical reactivity and biological activity.

Biological Activity

N,N-Dipropylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is an amide derivative characterized by the presence of two propyl groups attached to the nitrogen atom of the benzamide structure. Its chemical formula is C13H19N, and it has a molecular weight of 205.30 g/mol. The compound is known for its hydrophobic properties, which influence its interaction with biological targets.

The biological activity of this compound can be attributed to its interactions with specific molecular targets within the body:

  • GABA Receptors : Research indicates that this compound modulates GABA type A receptors, enhancing inhibitory neurotransmission. In a study, it was found to achieve an impressive maximum current (I_GABA-max) of 1581% ± 74%, demonstrating significant efficacy in receptor modulation .
  • Antioxidant and Antibacterial Properties : The compound has been studied for its potential antioxidant and antibacterial properties. It may exert these effects through various mechanisms, such as scavenging free radicals or disrupting bacterial cell membranes.
  • Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and facilitating the release of cytochrome c into the cytosol.

Antiviral Activity

Recent studies have explored the antiviral potential of benzamide derivatives, including this compound. For instance, derivatives have shown activity against enterovirus strains, suggesting a broader application in antiviral drug development .

Anticancer Activity

The compound's ability to induce apoptosis positions it as a candidate for anticancer therapies. Its mechanism involves targeting pathways related to cell survival and proliferation, making it a subject of interest in cancer research.

Case Studies

  • GABA Modulation Study : A study aimed at exploring the modulation of GABA receptors found that this compound significantly enhanced GABAergic transmission. The findings indicated that modifications to the benzamide structure could lead to even more potent compounds; however, this compound itself displayed remarkable efficacy compared to other derivatives tested .
  • Antibacterial Evaluation : In another investigation, this compound was evaluated for its antibacterial properties against various strains of bacteria. The results indicated that it exhibited moderate antibacterial activity, supporting its potential use in developing antimicrobial agents.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Mechanism Efficacy/Results
GABA ModulationEnhances inhibitory neurotransmissionI_GABA-max = 1581% ± 74%
AntioxidantScavenges free radicalsModerate antioxidant activity reported
AntibacterialDisrupts bacterial membranesModerate activity against tested strains
Apoptosis InductionActivates caspase cascadeInduces apoptosis in cancer cells
AntiviralInhibits viral replicationActive against enterovirus strains

Properties

IUPAC Name

N,N-dipropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-10-14(11-4-2)13(15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIWDRFZCSZPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163409
Record name Benzamide, N,N-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14657-86-4
Record name Benzamide, N,N-dipropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014657864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N,N-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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